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Compound of Interest

Compound Name:
(2-Bromopyridin-3-

yl)methanamine

Cat. No.: B1342914 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectroscopic data for (2-Bromopyridin-3-yl)methanamine is

not readily available in the public domain based on a comprehensive search of scientific

literature. The data presented in this guide is therefore predicted based on the analysis of

structurally analogous compounds. These predictions are intended to serve as a reference and

guide for experimental characterization.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for (2-Bromopyridin-3-yl)methanamine.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~ 8.30 dd 1H H-6

Expected to be

the most

downfield

pyridine proton

due to proximity

to nitrogen.

~ 7.70 dd 1H H-4

Influenced by the

bromine and

aminomethyl

substituents.

~ 7.30 dd 1H H-5
Coupled to H-4

and H-6.

~ 3.90 s 2H -CH₂-

Methylene

protons adjacent

to the pyridine

ring.

~ 1.60 br s 2H -NH₂

Broad singlet,

chemical shift

can vary with

concentration

and solvent.[1][2]

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment Notes

~ 150 C-6
Carbon adjacent to nitrogen is

typically downfield.[3]

~ 142 C-2
Carbon bearing the bromine

atom.

~ 139 C-4

~ 124 C-5

~ 135 C-3
Carbon attached to the

aminomethyl group.

~ 45 -CH₂- Methylene carbon.

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data
Wavenumber
(cm⁻¹)

Intensity Assignment Functional Group

3450 - 3300 Medium

N-H stretch

(asymmetric and

symmetric)

Primary Amine

1650 - 1580 Medium N-H bend (scissoring) Primary Amine

1570, 1450 Medium-Strong
C=C and C=N

stretching
Pyridine Ring

1250 - 1020 Medium-Weak C-N stretch Aliphatic Amine

~ 1030 Strong C-Br stretch Aryl Bromide

Table 4: Predicted Mass Spectrometry (MS) Data
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m/z Interpretation Notes

186/188 [M]⁺

Molecular ion peak, showing

isotopic pattern for bromine

(¹⁹Br/⁸¹Br).[4]

107 [M - Br]⁺ Loss of a bromine radical.[4]

171/173 [M - NH₂]⁺ Loss of the amino group.

78 [C₅H₄N]⁺ Pyridyl cation fragment.[4]

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data. Instrument-

specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of (2-Bromopyridin-3-yl)methanamine in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

Transfer the solution to a 5 mm NMR tube.

If quantitative analysis is required, add a known amount of an internal standard (e.g., TMS).

[5]

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field instrument.

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.
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Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled experiment.

Spectral Width: 0-160 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy
Sample Preparation (Thin Film):

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[6]

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[6]

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[6]

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Acquire a background spectrum of the clean salt plate before running the sample.

Mass Spectrometry
Sample Preparation:
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Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent

such as methanol or acetonitrile.[7]

Further dilute the stock solution to a final concentration of about 10-100 µg/mL.[7]

Ensure the final solution is free of any particulate matter by filtration if necessary.[7]

Data Acquisition (Electron Ionization - EI):

Ionization Mode: Electron Ionization (EI).

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

Electron Energy: 70 eV.

Mass Range: m/z 40-500.

Detector: Electron multiplier.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

(2-Bromopyridin-3-yl)methanamine.
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Sample Preparation
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Caption: Workflow for the spectroscopic characterization of a compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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